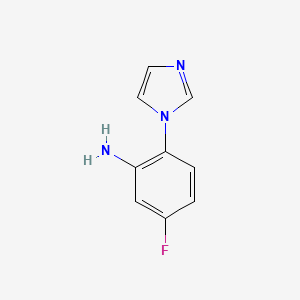
2-(Tiofen-2-il)benzaldehído
Descripción general
Descripción
2-(Thiophen-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiophene ring at the second position
Aplicaciones Científicas De Investigación
2-(Thiophen-2-yl)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-(Thiophen-2-yl)benzaldehyde and its derivatives have been identified as potential inhibitors of the PI3Kα/mTOR pathway . This pathway plays a crucial role in cell growth, proliferation, and survival, making it a promising target for cancer therapy .
Mode of Action
The compound interacts with its targets, PI3Kα and mTOR, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathway, leading to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 2-(Thiophen-2-yl)benzaldehyde is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. When this pathway is inhibited, it leads to reduced cell proliferation and increased cell death, particularly in cancer cells .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The inhibition of the PI3Kα/mTOR pathway by 2-(Thiophen-2-yl)benzaldehyde can lead to decreased cell growth and proliferation, particularly in cancer cells . This makes it a potential therapeutic agent for cancer treatment .
Action Environment
The action, efficacy, and stability of 2-(Thiophen-2-yl)benzaldehyde can be influenced by various environmental factors. These can include the pH and composition of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)benzaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production methods for 2-(Thiophen-2-yl)benzaldehyde are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) in acetic acid or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 2-(Thiophen-2-yl)benzoic acid.
Reduction: 2-(Thiophen-2-yl)benzyl alcohol.
Substitution: 2-(Thiophen-2-yl)-5-bromobenzaldehyde or 2-(Thiophen-2-yl)-5-nitrobenzaldehyde.
Comparación Con Compuestos Similares
Thiophene-2-carboxaldehyde: Similar structure but lacks the benzene ring.
2-(Furan-2-yl)benzaldehyde: Contains a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)benzaldehyde: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 2-(Thiophen-2-yl)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a thiophene ring, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
2-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVQGTVFMAUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383778 | |
| Record name | 2-(Thiophen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-07-5 | |
| Record name | 2-(Thiophen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
acetate](/img/structure/B1304737.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)











